molecular formula C12H9ClO2S B1270869 Biphenyl-2-sulfonyl chloride CAS No. 2688-90-6

Biphenyl-2-sulfonyl chloride

Cat. No.: B1270869
CAS No.: 2688-90-6
M. Wt: 252.72 g/mol
InChI Key: RENKNADFNRIRNZ-UHFFFAOYSA-N
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Description

Biphenyl-2-sulfonyl chloride is an organic compound with the molecular formula C12H9ClO2S. It consists of a biphenyl group, which is two benzene rings connected by a single bond, and a sulfonyl chloride group attached to the second position of the biphenyl structure. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-2-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of biphenyl with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the desired position on the biphenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using chlorosulfonic acid and biphenyl. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorosulfonic acid. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Organic Chemistry

Biphenyl-2-sulfonyl chloride serves as a crucial reagent in the synthesis of various organic compounds. Its primary application lies in the formation of sulfonamides, which are essential in pharmaceutical development. The compound's reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating complex molecular architectures.

Key Reactions

  • Formation of Sulfonamides : this compound reacts with amines to produce sulfonamides, which have antibacterial properties.
  • Coupling Reactions : It is used in cross-coupling reactions with organometallic reagents to synthesize biphenyl derivatives.
Reaction TypeExample ReactionProducts
Nucleophilic SubstitutionThis compound + AmineSulfonamide
Cross-CouplingThis compound + GrignardBiphenyl derivative

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. It is particularly noted for its role in developing antibacterial and antiviral agents.

Case Studies

  • Antibacterial Agents : Research has shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.
  • Antiviral Compounds : The compound has been explored for its potential in synthesizing antiviral drugs, enhancing their stability and efficacy.

Polymer Chemistry

This compound acts as a coupling agent in the production of specialty polymers. Its incorporation into polymer formulations can enhance mechanical properties and thermal stability.

Applications

  • Adhesives and Coatings : The compound is used to modify surfaces to improve adhesion properties, making it valuable in the coatings and adhesives industries.
Polymer TypeApplicationBenefits
Specialty PolymersCoupling agentImproved mechanical properties
AdhesivesSurface modificationEnhanced adhesion

Analytical Chemistry

In analytical chemistry, this compound is employed for the derivatization of amines and alcohols. This process aids in the analysis and detection of these substances through various chromatographic techniques.

Techniques Used

  • Chromatography : The compound enhances the detectability of amines and alcohols in complex mixtures.
  • Mass Spectrometry : Derivatives formed using this compound are analyzed using mass spectrometry for structural elucidation.

Material Science

This compound is applied in material science for modifying surfaces to enhance adhesion properties. This application is particularly relevant in the development of advanced materials used in coatings and adhesives.

Surface Modification Techniques

  • Coating Formulations : The compound improves the performance characteristics of coatings by enhancing their adhesion to substrates.
  • Adhesive Formulations : It is incorporated into adhesive formulations to improve bonding strength.

Mechanism of Action

The mechanism of action of biphenyl-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides and other derivatives, where the sulfonyl chloride group reacts with amines or alcohols to form stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-2-sulfonyl chloride is unique due to its specific substitution pattern, which allows for selective reactions at the second position of the biphenyl ring. This selectivity is advantageous in the synthesis of complex organic molecules, where precise control over the substitution pattern is required .

Biological Activity

Biphenyl-2-sulfonyl chloride, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its biphenyl structure with a sulfonyl chloride functional group, which contributes to its reactivity and potential therapeutic applications. This article examines the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound (C12H9ClO2S) features a biphenyl backbone with a sulfonyl chloride group, making it a versatile compound for various chemical reactions. Its molecular structure can be represented as follows:

Biphenyl 2 sulfonyl chloride C6H5SO2ClC6H4\text{Biphenyl 2 sulfonyl chloride }C_6H_5-SO_2-Cl-C_6H_4

The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions, which are essential for synthesizing biologically active derivatives.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research has shown that sulfonamide derivatives, including biphenyl-based compounds, can inhibit bacterial growth through various mechanisms. For instance, they interfere with folic acid synthesis in bacteria by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folate pathway .

Table 1: Summary of Antimicrobial Activity

CompoundTarget BacteriaMechanism of ActionReference
This compoundE. coliInhibition of dihydropteroate synthase
Biphenyl derivativesMRSADisruption of cell wall synthesis
Benzenesulfonamide derivativesVarious pathogensAntimicrobial activity via folate inhibition

Anti-Tumor Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-tumor applications. Studies indicate that certain sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structural modifications in biphenyl derivatives can enhance their selectivity and potency against tumor cells.

Case Study: Cytotoxicity Evaluation

One study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating potent anti-tumor activity .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (cervical)15Induction of apoptosis
MCF-7 (breast)10Cell cycle arrest
A549 (lung)20Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Membrane Disruption : Biphenyl derivatives can disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, leading to programmed cell death.

Q & A

Basic Research Questions

Q. Q1: What are the standard synthetic routes for preparing biphenyl-2-sulfonyl chloride, and how can purity be verified experimentally?

Methodological Answer: this compound is typically synthesized via sulfonation of biphenyl followed by chlorination. A validated method involves reacting biphenyl with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonic acid intermediate, which is then treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride derivative . Purity Verification:

  • Elemental Analysis : Compare calculated and observed C, H, N, S, and Cl percentages (e.g., Calculated: C 61.80%, H 4.72%; Observed: C 62.20%, H 4.91%) .
  • Spectroscopic Techniques : IR spectroscopy (e.g., SO₂ peaks at 1330 cm⁻¹ and 1170 cm⁻¹) and NMR (¹H/¹³C) to confirm functional groups and structural integrity .

Q. Q2: How should experimental procedures for this compound reactions be documented to ensure reproducibility?

Methodological Answer: Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detailed Reaction Conditions : Include solvent, temperature, time (e.g., "refluxed in benzene at 80°C for 24 hours") .
  • Characterization Data : Provide spectral peaks, elemental analysis, and melting points (e.g., "mp 135–136°C from dilute ethanol") .
  • Supporting Information : For multi-step syntheses, submit extended datasets (e.g., chromatograms, kinetic studies) as supplementary files .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported reactivity of this compound with amines?

Methodological Answer: Discrepancies in reactivity (e.g., variable yields in sulfonamide formation) may arise from:

  • Steric Effects : Bulky amines (e.g., tert-butylamine) may hinder nucleophilic attack at the sulfonyl center.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to non-polar solvents like benzene .
    Systematic Approach :

Replicate conflicting studies under identical conditions.

Use kinetic monitoring (e.g., in situ IR) to track reaction progress.

Apply multivariate analysis (e.g., Design of Experiments) to isolate variables .

Q. Q4: What strategies are recommended for studying the hydrolytic stability of this compound in aqueous environments?

Methodological Answer:

  • pH-Dependent Stability Assays : Monitor degradation via HPLC at pH 2–12 to identify stability thresholds.
  • Activation Energy Calculation : Perform Arrhenius studies at 25–60°C to model shelf-life under storage conditions.
  • Competing Pathways : Use isotopic labeling (e.g., D₂O) to distinguish hydrolysis from sulfonate formation .

Q. Q5: How can this compound be incorporated into polymer-supported reagents for catalytic applications?

Methodological Answer:

  • Immobilization : Covalent attachment to polystyrene resins via nucleophilic substitution (e.g., using aminomethylated beads).
  • Activity Testing : Compare turnover frequency (TOF) and leaching rates (via ICP-MS for sulfur detection) against homogeneous analogs.
  • Reusability : Conduct 5–10 reaction cycles to assess catalyst degradation .

Q. Data Contradiction Analysis

Q. Q6: How should researchers address inconsistencies in reported melting points for this compound derivatives?

Methodological Answer:

  • Purity Verification : Recrystallize samples from multiple solvents (e.g., ethanol, hexane) and compare melting ranges.
  • Polymorphism Screening : Perform X-ray diffraction (XRD) to identify crystalline forms.
  • Cross-Lab Validation : Collaborate with independent labs to standardize measurement protocols (e.g., heating rate calibration) .

Q. Research Design and Literature Review

Q. Q7: What systematic approaches are recommended for reviewing existing studies on this compound?

Methodological Answer:

  • Boolean Search Strategy : Use terms like "(this compound) AND (synthesis OR reactivity)" across PubMed, SciFinder, and Reaxys .
  • Data Extraction : Tabulate key parameters (e.g., yield, conditions) from primary literature (see Table 1 ).
  • Evidence Mapping : Classify studies by application (e.g., medicinal chemistry, materials science) to identify research gaps .

Table 1: Literature Review Template

Study IDReaction TypeSolventTemp (°C)Yield (%)Reference
1SulfonamideBenzene8071.4
2HydrolysisH₂O2595

Q. Ethical and Reporting Standards

Q. Q8: How should researchers ethically report this compound toxicity data?

Methodological Answer:

  • Full Disclosure : Include LD₅₀ values, ecotoxicity assays (e.g., Daphnia magna), and environmental persistence data.
  • Ethical Citations : Reference primary toxicology studies (avoid secondary summaries) and adhere to OECD guidelines .

Properties

IUPAC Name

2-phenylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENKNADFNRIRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373485
Record name 2-Phenylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2688-90-6
Record name 2-Phenylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Bromobiphenyl (2.33 g, 10 mmol) was dissolved in ether (10 ml) and cooled to -78° C. n-Butyllithium (2.5 M solution in hexane, 4.8 ml, 12 mmol) was added dropwise under constant stirring and an argon atmosphere. The resultant reaction mixture was stirred at -70° C. to -60° C. for 1 h. The reaction mixture was cooled to -78° C. and sulfuryl chloride (0.88 ml, 11 mmol) was added dropwise. After addition, the reaction mixture was allowed to attain ambient temperature slowly and stirred for 1 h. The reaction mixture was diluted with ethyl acetate (50 ml), washed with water and the organic layer dried over anhydrous MgSO4. Removal of the solvent under reduced pressure gave a crude product, which was purified by column chromatography, using hexane followed by 5% ethyl acetate in hexane as eluent, to give 2-bi-phenylsulfonyl chloride as a solid (1.3 g, 51% yield).
Quantity
2.33 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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